

comparative alpha-glucosidase inhibition of salacinol analogs

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Compound Focus: Salacinol

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Comparative Inhibitory Activity of Salacinol Analogs

The table below compiles key inhibitory data for **salacinol** and its analogs against various α -glucosidases, highlighting their potential as antidiabetic agents.

Compound Name	Target Enzyme	Inhibitory Potency (K_i or IC_{50})	Experimental Conditions	Citation
Salacinol (1)	Human lysosomal α -glucosidase (GAA)	(K_{app}^i) = 0.12 \pm 0.02 μ M	pH 5.2, substrate: α - <i>p</i> -NPG	[1]
Neosalacinol (2)	Human lysosomal α -glucosidase (GAA)	(K_{app}^i) = 3.6 \pm 0.3 μ M	pH 5.2, substrate: α - <i>p</i> -NPG	[1]
3'-O-benzylated Analogs (3-7)	Human lysosomal α -glucosidase (GAA)	(K_{app}^i) = 0.017 - 0.17 μ M	pH 5.2, substrate: α - <i>p</i> -NPG	[1]
3'- <i>epi</i> -Salacinol (8)	Human lysosomal α -glucosidase (GAA)	(K_{app}^i) = 1.0 \pm 0.1 μ M	pH 5.2, substrate: α - <i>p</i> -NPG	[1]
2'- <i>epi</i> -Salacinol (10)	Human lysosomal α -glucosidase (GAA)	(K_{app}^i) = 2794 \pm 294 μ M	pH 5.2, substrate: α - <i>p</i> -NPG	[1]

Compound Name	Target Enzyme	Inhibitory Potency (K_i or IC_{50})	Experimental Conditions	Citation
Salacinol (1)	Rat intestinal maltase	$IC_{50} = \sim 4\text{-}5 \mu\text{M}$ (vs. human enzymes)	N/A	[2]
Kotalanol (3)	Rat intestinal maltase	$IC_{50} = \sim 4\text{-}5 \mu\text{M}$ (vs. human enzymes)	N/A	[2]
Voglibose	Human lysosomal α -glucosidase (GAA)	(K_{app}^{i}) = $7.6 \pm 0.8 \mu\text{M}$	pH 5.2, substrate: α - <i>p</i> -NPG	[1]
Acarbose	Human lysosomal α -glucosidase (GAA)	(K_{app}^{i}) = $40 \pm 2 \mu\text{M}$	pH 5.2, substrate: α - <i>p</i> -NPG	[1]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of **salacinol** analogs is governed by several critical structural factors:

- **Essential Thiosugar Ring:** The five-membered thiosugar ring in **salacinol** is crucial for activity. Synthetic analogs with a cleaved or truncated ring show a complete loss of inhibitory potency, unlike some azasugar inhibitors where the ring is not essential [3].
- **Side-Chain Stereochemistry:** The configuration at the **2'- and 3'-positions** of the side chain has a dramatic effect. The natural (4'S) configuration is vital. Inversion at the 2'-position (e.g., **2'-*epi*-salacinol (10)**) leads to a drastic (>20,000-fold) reduction in potency against GAA. Inversion at the 3'-position (e.g., **3'-*epi*-salacinol (8)**) also causes a significant (over 8-fold) drop in activity [1].
- **3'-O-Substituent:** Replacing the 3'-O-sulfate group with a benzyl group can enhance potency. The **3'-O-benzylated analogs (3-6)** are among the most potent inhibitors reported, with sub-micromolar K_i values against GAA. The presence of *ortho*-substituents (e.g., -Cl, -CF₃) on the benzyl ring can further fine-tune the activity [1].

Experimental Protocols for Key Data

The comparative data is generated through standardized biochemical assays:

- **Enzyme Source:** Recombinant human lysosomal α -glucosidase (GAA, GH31 family) is commonly used to evaluate therapeutic potential for metabolic diseases [1].
- **Standard Assay Conditions:**
 - **Buffer:** Assays are typically conducted at **pH 5.2** to mimic the lysosomal environment [1].
 - **Substrate: 4-Nitrophenyl α -D-glucopyranoside (α -p-NPG)** is used as the synthetic substrate. Its hydrolysis releases 4-nitrophenol, which is easily monitored by a colorimetric change [1].
 - **Activity Measurement:** Enzyme activity is measured by tracking the increase in absorbance at 400 nm corresponding to 4-nitrophenol release. Inhibitors are incubated with the enzyme and substrate, and the reduction in reaction velocity is used to calculate IC_{50} or K_i values [1] [2].
- **In Vivo Evaluation:** For compounds like **salacinol** and kotalanol, efficacy is confirmed in animal models (e.g., starch-loaded rats or KK-Ay mice). Blood glucose levels are measured over time after carbohydrate loading with and without the inhibitor [2].

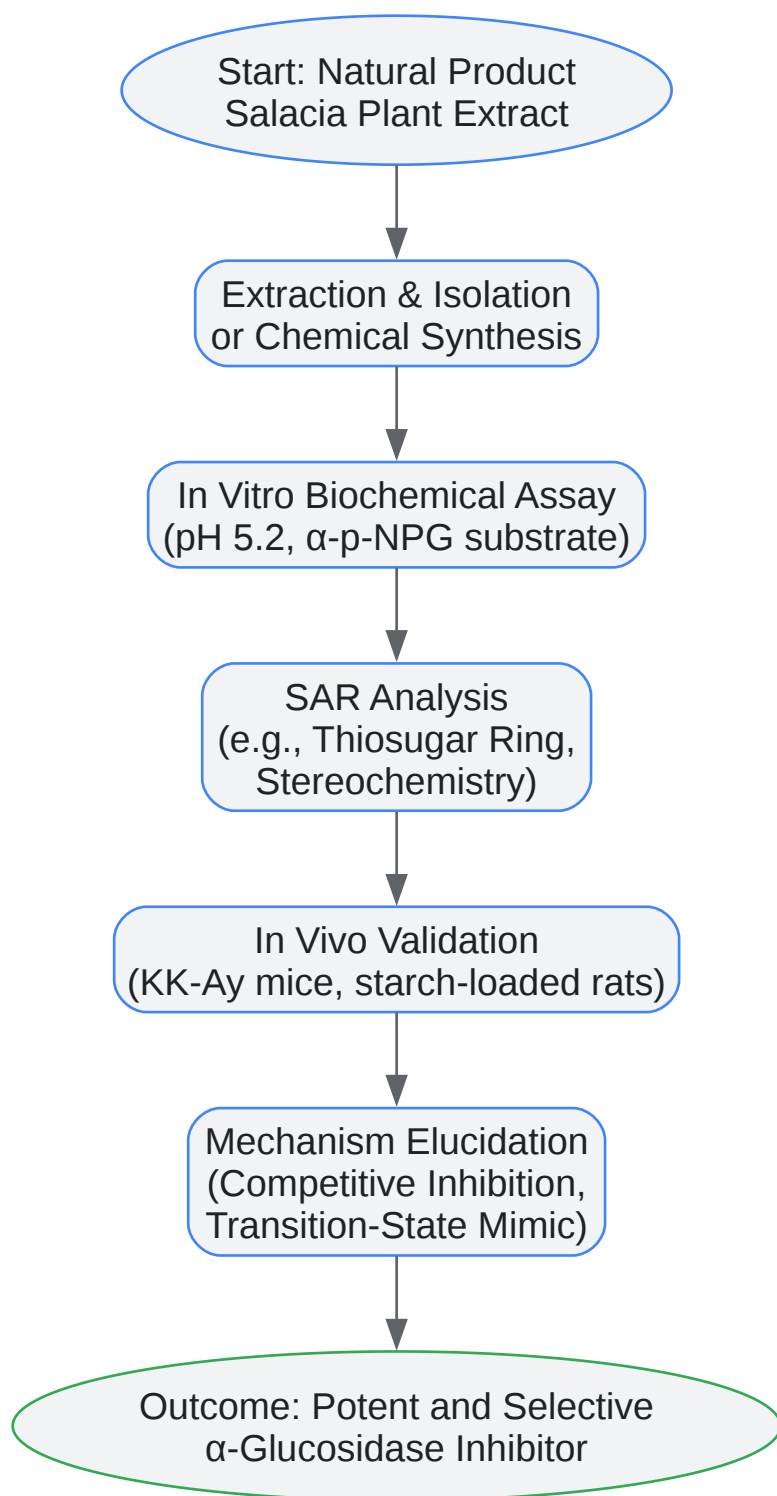
Mechanism and Selectivity

The mechanism and therapeutic profile are key to their application:

- **Mechanism of Action: Salacinol** competitively inhibits α -glucosidases, acting as a transition-state mimic. The positively charged sulfonium ion mimics the oxocarbenium ion intermediate formed during glycosidic bond cleavage [4].
- **Selectivity: Salacinol** and its key analogs show **high selectivity for α -glucosidases** over β -glucosidases, exhibiting no significant inhibition against β -glucosidases even at high concentrations (>1000 μ M) [1].
- **Therapeutic Profile:** These inhibitors are **not significantly absorbed** from the intestine and are **stable in gastric juice**, allowing them to act locally in the digestive tract. This minimizes systemic exposure and can lead to fewer side effects compared to some absorbed drugs [2].

Research Workflow and Mechanism

The following diagram illustrates the typical workflow from compound synthesis to establishing mechanism of action, as detailed in the research.



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Key Conclusions for Drug Development

Salacinol presents a promising natural scaffold for antidiabetic drug development.

- **Potency vs. Clinical Drugs:** Several **salacinol** analogs demonstrate significantly **greater potency** in vitro against human lysosomal α -glucosidase (GAA) compared to the clinical drugs acarbose and voglibose [1].
- **Optimized Analogs:** Simple structural modifications, particularly **3'-O-benylation**, can produce analogs with low nanomolar inhibitory constants, making them among the most potent synthetic inhibitors in this class [1].
- **Favorable Properties:** Natural sulfonium ions from Salacia are stable in the gut and not readily absorbed, which may contribute to a localized effect and potentially fewer systemic side effects [2].

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References

1. Ligand compatibility of salacinol-type α -glucosidase ... [pmc.ncbi.nlm.nih.gov]
2. Salacinol and Related Analogs: New Leads for Type 2 ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Role of the thiosugar ring in the inhibitory activity ... [pubs.rsc.org]
4. Aspects of extraction and biological evaluation of naturally ... [pubs.rsc.org]

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